![molecular formula C21H19FN2OS B2835202 3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1224009-16-8](/img/structure/B2835202.png)
3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
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Description
3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione, also known as FDB-2, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. FDB-2 is a spirotetramate lactam derivative that has been synthesized using various methods.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound 3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is structurally complex and its synthesis, as well as the analysis of its properties, is of interest in the field of organic chemistry. Research into similar compounds has focused on the synthesis and structural characterization to understand their chemical behavior and potential applications. For instance, studies on fluorinated benzothiazoles and related thioureas have elucidated their synthesis routes, showcasing the importance of fluorine atoms in affecting the chemical properties and reactivity of such molecules (Saeed et al., 2010), (Saeed et al., 2011).
Biological Activity and Medicinal Chemistry
Compounds structurally related to 3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione have been the subject of medicinal chemistry research, exploring their potential as therapeutic agents. For example, research on benzothiazoles has identified their potent antitumor properties in vitro and in vivo, underscoring the significance of the benzothiazole scaffold in drug development. The antitumor activity of fluorinated 2-(4-aminophenyl)benzothiazoles highlights the impact of fluorine substitution on enhancing biological activity (Hutchinson et al., 2001).
Pharmacological Profiles
While direct research on 3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione's pharmacological profiles might not be available, studies on structurally analogous compounds provide insights into the potential directions for its application. The exploration of spiro heterocycles and their derivatives, for example, has led to the discovery of compounds with significant analgesic and antibacterial activities, suggesting a broad spectrum of possible pharmacological applications for spiro compounds (Cohen et al., 1978), (Flefel et al., 2019).
properties
IUPAC Name |
[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2OS/c1-14-5-4-6-16(13-14)19(25)24-20(26)18(15-7-9-17(22)10-8-15)23-21(24)11-2-3-12-21/h4-10,13H,2-3,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLFLSUTJGMLMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione |
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